molecular formula C9H10FN3 B13909654 3-Fluoro-1-methyl-1H-indazole-5-methanamine

3-Fluoro-1-methyl-1H-indazole-5-methanamine

Cat. No.: B13909654
M. Wt: 179.19 g/mol
InChI Key: MPJUCIXGDYOGDW-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-indazole-5-methanamine is a fluorinated indazole derivative serving as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutics, particularly as a core structural component in potent GLP-1 receptor agonists (GLP1RA) investigated for the treatment of type 2 diabetes and other metabolic syndromes . The incorporation of the 1-methylindazole moiety is a critical design feature in these advanced drug candidates, which have demonstrated high efficacy in pre-clinical development . The fluorine atom and the methanamine side chain at the 5-position of the indazole ring are strategic functional groups that allow researchers to fine-tune the molecular properties of target compounds, potentially influencing their binding affinity, metabolic stability, and overall pharmacokinetic profile. The broader class of indazole-containing compounds has also shown significant promise in other therapeutic areas, including as potent inhibitors of the influenza virus polymerase complex, highlighting the versatility of this scaffold in targeting diverse biological pathways . As a chemical reagent, 3-Fluoro-1-methyl-1H-indazole-5-methanamine is strictly for Research Use Only (RUO) and is intended for laboratory applications by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

(3-fluoro-1-methylindazol-5-yl)methanamine

InChI

InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3

InChI Key

MPJUCIXGDYOGDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)C(=N1)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Fluoro-1-methyl-1H-indazole-5-methanamine

Stepwise Synthetic Route

Step 1: Diazotization and Formation of Indazole Core

According to a Chinese patent (CN105198813B), the synthesis of 3-methyl-1H-indazoles starts with diazotization of 2-amino-5-substituted acetophenones under acidic conditions (HCl, 0–10 °C) with sodium nitrite, leading to cyclization and formation of the indazole ring system.

Reagents/Conditions Description
2-amino-5-R-acetophenone Starting material
HCl (37%) Acidic medium
NaNO2 Diazotization agent
0–10 °C Temperature control

This step yields the 3-methyl-1H-indazole intermediate, which can be further functionalized.

Step 4: Introduction of Methanamine Group at 5-Position

The aminomethyl group at the 5-position can be introduced by reduction of a corresponding nitro or halomethyl precursor or by nucleophilic substitution on a suitable leaving group. For example, reduction of a 5-nitro group to 5-amino followed by reductive amination can install the methanamine moiety.

Data Tables Summarizing Key Synthetic Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-amino-5-R-acetophenone HCl (37%), NaNO2, 0–10 °C 3-methyl-1H-indazole Not specified Diazotization and cyclization
2 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole 5% Pd/C, MeOH, H2, 2 h 5-amino-1-(3-fluorobenzyl)indazole 97 Catalytic hydrogenation
3 5-amino-1-(3-fluorobenzyl)indazole Methyl iodide, base, solvent 3-Fluoro-1-methyl-1H-indazole-5-amine (N1-methylated) Not specified N1-methylation step
4 5-nitro or halomethyl intermediate Reduction or nucleophilic substitution 3-Fluoro-1-methyl-1H-indazole-5-methanamine Not specified Aminomethyl group introduction

Analytical Characterization

Characterization of the synthesized compounds typically involves:

A representative ^1H NMR spectrum of a related fluorinated indazole amine shows aromatic protons between δ 6.8–7.8 ppm, methyl singlet near δ 3.6 ppm, and broad amine signals around δ 3.5 ppm.

Research Findings and Perspectives

  • The diazotization-cyclization method remains a robust approach for constructing the indazole core with various substituents.
  • Catalytic hydrogenation using Pd/C is effective for reduction of nitro groups to amines on the indazole ring, preserving sensitive fluorine substituents.
  • Methylation at the N1 position is straightforward with standard methylating agents and bases, allowing fine-tuning of biological activity.
  • The aminomethyl group at the 5-position is accessible via reduction or nucleophilic substitution, enabling further functionalization for drug development.
  • Indazole derivatives with fluorine and amino substituents show promising pharmaceutical properties, including antimicrobial and anticancer activities.

The preparation of 3-Fluoro-1-methyl-1H-indazole-5-methanamine involves a multi-step synthesis starting from substituted aminoketones undergoing diazotization and cyclization to form the indazole core, followed by introduction of fluorine on the benzyl substituent, N1-methylation, and installation of the aminomethyl group at the 5-position via reduction or substitution. These methods are supported by extensive research and patent literature and are characterized by high yields and efficient reaction conditions.

The synthetic routes provide versatile platforms for generating fluorinated indazole derivatives with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-1-methylindazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry 3-Fluoro-1-methyl-1H-indazole-5-methanamine can serve as a scaffold for developing new pharmaceuticals. The indazole family has exhibited antitumor activity, making them valuable in cancer research.
  • Interaction Studies Interaction studies involving 3-fluoro-1-methyl-1H-indazole-5-methanamine focus on its binding affinity to specific protein targets. The presence of fluorine enhances lipophilicity and permeability, which may improve interaction with target proteins compared to non-fluorinated analogs. Preliminary studies suggest that modifications at the C-5 position of the indazole significantly affect antitumor activity, indicating structure-activity relationships that could guide further drug design.
  • Inhibitory Activity Indazole derivatives have applications for the targeted treatment of lung, breast, colon, and prostate cancers . Indazole derivatives also display excellent potency, high ERK 1/2 selectivity and dual mechanisms of action inhibition .

The biological activity of 3-fluoro-1-methyl-1H-indazole-5-methanamine is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of various biological pathways, while the methyl group modulates pharmacokinetic properties, improving stability and bioavailability. Research has indicated that compounds within the indazole family can exhibit antitumor activity, making them valuable in cancer research.

Indazole Derivatives as Inhibitors

Mechanism of Action

The mechanism of action of 1-(3-fluoro-1-methylindazol-5-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methyl group further modulates its pharmacokinetic properties, improving its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-Fluoro-1-methyl-1H-indazole-5-methanamine with similar indazole derivatives:

Compound Name 1-Position 3-Position 5-Position Molecular Weight (g/mol) Key Features
3-Fluoro-1-methyl-1H-indazole-5-methanamine CH₃ F CH₂NH₂ 179.18 Methyl (N1), F (C3), primary amine (C5)
(5-Fluoro-1H-indazol-3-yl)methanamine H CH₂NH₂ F 165.17 No N1-methyl; F at C5, methanamine at C3
3-Amino-1-methyl-5-(trifluoromethyl)-1H-indazole CH₃ NH₂ CF₃ 245.20 CF₃ (strongly electron-withdrawing) at C5
5-Methoxy-1H-indazol-3-amine H NH₂ OCH₃ 163.17 Methoxy (electron-donating) at C5
Key Observations:
  • N1-Methylation : The target compound’s 1-methyl group distinguishes it from unmethylated analogs (e.g., ), likely improving metabolic stability and lipophilicity .
  • Fluorine Position : Fluorine at C3 (target) versus C5 () alters electronic effects. Fluorine’s electron-withdrawing nature may enhance binding affinity in the target compound.
  • 5-Position Variability : The target’s methanamine group contrasts with CF₃ (), OCH₃ (), or F (), influencing solubility and hydrogen-bonding capacity.

Electronic and Steric Effects

  • Fluorine vs.
  • Methanamine vs.

Biological Activity

3-Fluoro-1-methyl-1H-indazole-5-methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H10FN3
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 2770343-89-8

The biological activity of 3-Fluoro-1-methyl-1H-indazole-5-methanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, which is crucial for its pharmacological effects.

Antitumor Activity

Research indicates that indazole derivatives, including 3-Fluoro-1-methyl-1H-indazole-5-methanamine, exhibit significant antitumor properties. A study demonstrated that related indazole compounds showed IC50 values ranging from 2.0 nM to 77.4 nM against various cancer cell lines, indicating potent enzymatic inhibition and antiproliferative effects .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (nM)
Compound AKG125.3
Compound BSNU1677.4
3-Fluoro-1-methyl-1H-indazole-5-methanamineHep-G2TBD

Antimicrobial Activity

In addition to its antitumor effects, 3-Fluoro-1-methyl-1H-indazole-5-methanamine has been evaluated for antimicrobial activity. It was found to have moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of around 16 µg/mL .

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (µg/mL)
3-Fluoro-1-methyl-1H-indazole-5-methanamine16
Compound C≤0.25

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent groups on the indazole ring in modulating biological activity. For example, the introduction of fluorine at the 3-position significantly enhances the compound's potency against cancer cell lines and improves selectivity towards specific kinases .

Case Study 1: Enzymatic Inhibition

In a study examining the inhibition of IRE1α, a critical enzyme in cancer biology, derivatives of indazole were tested for their ability to inhibit autophosphorylation. The results indicated that certain structural modifications led to enhanced binding affinity and inhibition rates compared to non-fluorinated analogs .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of related indazole compounds revealed promising results in animal models, where they demonstrated significant tumor reduction without notable toxicity to normal tissues .

Q & A

Q. How can researchers optimize the synthesis yield of 3-Fluoro-1-methyl-1H-indazole-5-methanamine in multi-step reactions?

Basic

  • Methodological Approach :
    • Use hydrazine hydrate for indazole ring formation under reflux conditions (DMF as solvent) .
    • Recrystallization from polar aprotic solvents (e.g., DMF) improves purity by removing isomer impurities, though yields may drop to ~23% .
    • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Advanced

  • Contradiction Analysis :
    • Low yields (e.g., 23% in ) may stem from competing side reactions (e.g., isomerization).
    • Mitigation: Optimize stoichiometry (excess hydrazine) and temperature gradients during reflux.
    • Alternative: Catalytic methods (e.g., Pd-mediated cross-coupling) for fluorinated intermediates.

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated indazole derivatives?

Basic

  • Core Techniques :
    • 1H/13C NMR : Assign peaks using deuterated DMSO for solubility; fluorine substituents cause splitting patterns (e.g., δ 8.91 ppm in ) .
    • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. Advanced

  • Advanced NMR :
    • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.
    • 19F NMR : Directly probes fluorine environments, critical for distinguishing regioisomers.
    • X-ray Crystallography : Definitive structural proof (e.g., ’s triazole structure validation).

II. Biological Evaluation and Applications

Q. How should researchers design in vitro assays to evaluate the bioactivity of 3-Fluoro-1-methyl-1H-indazole-5-methanamine?

Basic

  • Methodology :
    • Screen against enzyme targets (e.g., kinases, GPCRs) using fluorogenic substrates or radioligand binding assays.
    • Use cell lines expressing target receptors (e.g., HEK293 for GPCR studies) .

Q. Advanced

  • Data Interpretation :
    • Address false positives via counter-screening (e.g., ’s use of AMPA receptor antagonists).
    • Combine IC50/EC50 values with computational docking (e.g., AutoDock Vina) to correlate activity with structural motifs .

Q. How can researchers reconcile contradictions between computational predictions and experimental bioactivity data?

Advanced

  • Iterative Validation :
    • Re-optimize force fields in molecular dynamics simulations to account for fluorine’s electronegativity.
    • Cross-validate with experimental SAR (e.g., modifying the methanamine group in ’s thiazole derivatives).
    • Use meta-analysis of similar indazole derivatives (e.g., ’s PKA modulation studies).

III. Stability and Degradation

Q. What strategies prevent degradation of 3-Fluoro-1-methyl-1H-indazole-5-methanamine during long-term storage?

Basic

  • Stability Protocols :
    • Store under inert gas (N2/Ar) at -20°C in amber vials to block light-induced degradation.
    • Use stabilizers (e.g., BHT) in solution phases.

Q. Advanced

  • Degradation Pathway Analysis :
    • Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradants.
    • Modify the methanamine group (e.g., acetylation) to block oxidative pathways .

IV. Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in synthesizing 3-Fluoro-1-methyl-1H-indazole-5-methanamine across labs?

Advanced

  • Standardization :
    • Publish detailed procedural logs (e.g., ’s reflux time, solvent ratios).
    • Share raw spectral data (NMR, HPLC) via open-access platforms.
    • Use QC metrics (e.g., ≥95% purity via HPLC; ’s specifications).

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